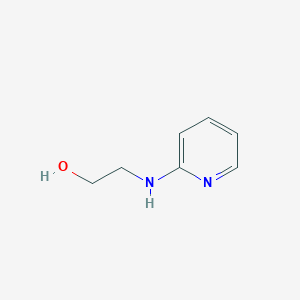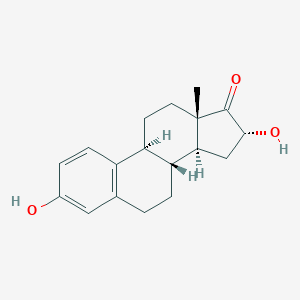
4-Chloropyridine-2-carbonyl chloride hydrochloride
Descripción general
Descripción
4-Chloropyridine-2-carbonyl chloride hydrochloride (CAS Number: 51727-15-2) is a compound with a molecular weight of 176 . It is also known by its IUPAC name, 4-chloro-2-pyridinecarbonyl chloride . This compound is used in organic synthesis .
Molecular Structure Analysis
The molecular formula of 4-Chloropyridine-2-carbonyl chloride hydrochloride is C6H4Cl3NO . The average mass is 212.461 Da and the monoisotopic mass is 210.935852 Da .Physical And Chemical Properties Analysis
The physical and chemical properties of 4-Chloropyridine-2-carbonyl chloride hydrochloride include a melting point of 135-137°C (dec.) . It is soluble in Toluene and Chloroform . The compound should be stored at -20°C in a freezer, under an inert atmosphere .Aplicaciones Científicas De Investigación
Organic Synthesis
“4-Chloropyridine-2-carbonyl Chloride Hydrochloride” is a compound useful in organic synthesis . It is often used as a reagent in the synthesis of various organic compounds.
Cytostatic Drug
This compound is a cytostatic drug that has been shown to inhibit aurora-b kinase in human tumor cell lines in vitro . Cytostatic drugs are used to stop or slow down the growth of cells, which makes this compound potentially useful in cancer research and treatment.
Antitumor Activity
“4-Chloropyridine-2-carbonyl chloride hydrochloride” has also been shown to have potential antitumor activity against breast cancer . This suggests that it could be used in the development of new treatments for this type of cancer.
Aurora-B Kinase Inhibitor
The compound has been found to inhibit aurora-b kinase , a protein that is often overexpressed in cancer cells. Inhibiting this protein can help to stop the growth of cancer cells, making this compound a potential candidate for use in cancer therapies.
Precursor to Antibiotics
In some cases, 4-chloropyridine, a related compound, is used as a precursor to cephalosporin antibiotics . While this specific use does not involve “4-Chloropyridine-2-carbonyl chloride hydrochloride” directly, it does highlight the potential of chloropyridine compounds in pharmaceutical applications.
Reference Material
This compound is often used as a reference material in pharmaceutical testing . This helps to ensure the accuracy of test results, which is crucial in the development of new drugs and treatments.
Mecanismo De Acción
Mode of Action
It is synthesized through a reaction involving 4-chloropyridine and formic acid chloride . .
Action Environment
It is known that the compound should be handled in a well-ventilated place to avoid inhaling its vapors and powders, and it should be stored sealed, away from high temperature and fire sources . .
Safety and Hazards
This compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It is very toxic to aquatic organisms and may cause long-term adverse effects in the aquatic environment . Personal protective equipment and face protection should be worn when handling this compound. It should be kept in a dry, cool, and well-ventilated place .
Propiedades
IUPAC Name |
4-chloropyridine-2-carbonyl chloride;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3Cl2NO.ClH/c7-4-1-2-9-5(3-4)6(8)10;/h1-3H;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJQLQTVZSPAUGT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C=C1Cl)C(=O)Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4Cl3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20625451 | |
| Record name | 4-Chloropyridine-2-carbonyl chloride--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20625451 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloropyridine-2-carbonyl chloride hydrochloride | |
CAS RN |
51727-15-2 | |
| Record name | 4-Chloropyridine-2-carbonyl chloride--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20625451 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the role of 4-Chloropyridine-2-carbonyl chloride hydrochloride in the synthesis of sorafenib derivatives, and how does this relate to the study's objective?
A1: 4-Chloropyridine-2-carbonyl chloride hydrochloride serves as a crucial building block in the multi-step synthesis of novel sorafenib derivatives []. The researchers aimed to synthesize sorafenib analogs with modifications to the amide portion of the molecule. 4-Chloropyridine-2-carbonyl chloride hydrochloride acts as the starting material to introduce the desired pyridine-2-carboxamide moiety into the target compounds. By modifying this specific part of the sorafenib structure, the researchers aimed to investigate the impact of these alterations on the compounds' antiproliferative activity against various cancer cell lines.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![rac 5-Chloro-alpha-(cyclopropylethynyl)-2-[[(4-methoxyphenyl)methyl]amino]-alpha-(trifluoromethyl)benzenemethanol](/img/structure/B23227.png)



![2-{[(5-Bromopyridin-2-yl)methyl]amino}ethan-1-ol](/img/structure/B23236.png)

![5-[(4-Fluorophenyl)methylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B23245.png)


